Hexamethylenediamine

Catalog No.
S570126
CAS No.
124-09-4
M.F
C6H16N2
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylenediamine

CAS Number

124-09-4

Product Name

Hexamethylenediamine

IUPAC Name

hexane-1,6-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2

InChI Key

NAQMVNRVTILPCV-UHFFFAOYSA-N

SMILES

C(CCCN)CCN

solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE
SOMEWHAT SOL IN ETHER
Water solubility = 2,460,000 mg/l at 4.5 °C
Solubility in water: soluble

Synonyms

1,6-diaminohexamethylene, 1,6-diaminohexane, 1,6-diaminohexane dihydrochloride, 1,6-diaminohexane dihydrochloride, 1-(11)C-labeled, 1,6-diaminohexane dihydrofluoride, 1,6-diaminohexane monohydrochloride, 1,6-hexamethylenediamine, 1,6-hexane diamine, 1,6-hexanediamine methanesulfonate, 1,6-hexylenediamine, hexamethyldiamine, hexamethylenediamine, hexane-1,6-diamine, HMDA cpd

Canonical SMILES

C(CCCN)CCN

The exact mass of the compound Hexamethylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 73° f (ntp, 1992)freely sol in water; slightly sol in alc, benzenesomewhat sol in etherwater solubility = 2,460,000 mg/l at 4.5 °csolubility in water: soluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. It belongs to the ontological category of alkane-alpha,omega-diamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Hexamethylenediamine (HMD) is a linear, aliphatic C6 diamine, primarily utilized as a crucial co-monomer in the production of high-performance polyamides, most notably Nylon 6,6. Its bifunctional nature, with amine groups at both ends of a six-carbon chain, enables polycondensation reactions with dicarboxylic acids like adipic acid to form the strong, crystalline polymer structures that define materials such as Nylon 6,6. The specific C6 chain length is fundamental to the resulting polymer's thermal and mechanical properties, making HMD a non-interchangeable building block for applications demanding the specific performance profile of Nylon 6,6.

Substituting Hexamethylenediamine with shorter or longer aliphatic diamines is not a viable cost-saving measure for applications targeting the properties of Nylon 6,6. The precise six-carbon backbone of HMD is a critical determinant of the polymer's crystalline structure, melting point, mechanical strength, and thermal resistance. Using a shorter diamine like 1,4-diaminobutane (C4) results in Nylon 4,6, a polymer with a significantly higher melting point (~295 °C) and different processing requirements. Conversely, longer-chain diamines produce polyamides with lower melting points, reduced rigidity, and increased flexibility. Therefore, selecting an alternative diamine necessitates a complete re-validation of the final material's performance and processability, making Hexamethylenediamine the specified precursor for true Nylon 6,6 synthesis.

Critical for Achieving High-Temperature Performance in Polyamides

The selection of Hexamethylenediamine (C6) over other linear diamines is critical for achieving the specific high-temperature performance of Nylon 6,6. Polyamide 6,6, produced from HMD and adipic acid, exhibits a crystalline melting point of approximately 260 °C. In direct comparison, using a shorter C4 diamine (1,4-diaminobutane) produces Nylon 4,6, which has a much higher melting point of 295 °C, altering processing parameters and thermal stability profiles. This demonstrates that the C6 structure of HMD provides a distinct and non-interchangeable thermal profile required for standard Nylon 6,6 applications.

Evidence DimensionCrystalline Melting Point of Resulting Polyamide
Target Compound DataNylon 6,6 (from Hexamethylenediamine): ~260 °C
Comparator Or BaselineNylon 4,6 (from 1,4-Diaminobutane): ~295 °C
Quantified Difference~35 °C lower melting point than Nylon 4,6
ConditionsPolycondensation with adipic acid.

This specific melting point is a primary design parameter for engineering plastics that must withstand high operating temperatures without deformation, making HMD essential for producing standard Nylon 6,6.

Enables Predictable Polymerization through Stoichiometric Control

High-purity Hexamethylenediamine is essential for precise stoichiometric control in industrial polymerization, which is critical for achieving high molecular weight Nylon 6,6. The process often involves forming a 'nylon salt' intermediate by reacting HMD with an equimolar amount of adipic acid in a solvent like water. Using a lower purity grade can introduce monofunctional impurities that act as chain terminators, restricting molecular weight gain and resulting in a polymer with inferior mechanical properties, poor color, and reduced dyeability. High-purity (>99.5%) HMD ensures that the 1:1 diamine-to-diacid ratio is maintained, leading to consistent, high-quality polymer batches.

Evidence DimensionEffect on Polymer Quality
Target Compound DataHigh-purity (>99.5%) Hexamethylenediamine: Enables high molecular weight polymer with consistent properties.
Comparator Or BaselinePoorly refined Hexamethylenediamine: Causes restricted molecular weight, bad color, and poor dyeability.
Quantified DifferenceQualitative but critical difference in polymer consistency and performance.
ConditionsPolycondensation reaction for Nylon 6,6 production.

For manufacturers of high-performance fibers and engineering plastics, procuring high-purity HMD is a direct investment in process reproducibility and final product quality, avoiding costly batch failures.

Distinct Physical Properties for Optimized Industrial Handling and Processability

Hexamethylenediamine's physical state at ambient temperatures presents specific handling and processing considerations compared to other common diamines. It is a solid with a melting point of 39–42 °C and a boiling point of ~205 °C. This contrasts with Ethylenediamine (a C2 diamine), which is a liquid at room temperature with a lower boiling point (~117 °C), requiring different storage and feeding systems. HMD is highly soluble in water (490-637 g/L at 20 °C), which is utilized in industrial settings where it is often handled as an aqueous solution to improve safety and ease of transport. A notable characteristic is its large volume increase (~17%) upon melting, a critical factor for designing storage and melting equipment to prevent over-pressurization.

Evidence DimensionPhysical State & Properties
Target Compound DataHexamethylenediamine (C6): Solid, MP 39-42 °C, BP ~205 °C, High water solubility.
Comparator Or BaselineEthylenediamine (C2): Liquid, BP ~117 °C.
Quantified DifferenceDifferent physical states at room temperature and an ~88 °C higher boiling point for HMD.
ConditionsStandard atmospheric pressure.

Understanding these distinct physical properties is crucial for designing safe and efficient industrial processes, from storage and transport to reactor charging, making the choice of HMD a deliberate engineering decision.

Precursor for High-Performance Nylon 6,6 Engineering Plastics

Hexamethylenediamine is the required precursor for manufacturing Nylon 6,6 resins used in demanding applications such as automotive components, electrical insulators, and industrial machinery parts. Its C6 structure directly yields a polymer with a high melting temperature (~260 °C) and excellent mechanical strength, properties that cannot be achieved by substituting with other common diamines.

Synthesis of High-Tenacity Fibers for Textiles and Industrial Yarns

The production of high-tenacity Nylon 6,6 fibers for textiles, carpets, tire cords, and ropes relies on high-purity Hexamethylenediamine. Using a specified, high-purity grade ensures the polymerization process reaches a high molecular weight, which is essential for the fiber's tensile strength, durability, and wear resistance.

Curing Agent for Epoxy Resins to Modify Flexibility and Thermal Properties

As a linear aliphatic diamine, Hexamethylenediamine can be used as a curing agent for epoxy resins, offering a different performance profile compared to cycloaliphatic or aromatic amines. Its flexible C6 chain can impart higher toughness and flexibility to the cured epoxy system, making it a deliberate choice for formulating coatings, adhesives, and composites where specific mechanical properties are required.

Physical Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion.
Hexamethylenediamine, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.
Liquid
Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline]
HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR.
Colorless crystalline solid or clear liquid.

Color/Form

COLORLESS LEAFLETS
RHOMBIC BIPYRAMIDAL PLATES

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.131348519 g/mol

Monoisotopic Mass

116.131348519 g/mol

Boiling Point

401 °F at 760 mmHg (NTP, 1992)
205 °C
199-205 °C
401 °F

Flash Point

178 °F (NTP, 1992)
85 °C
160 °F OC
85 °C c.c.
178 °F

Heavy Atom Count

8

Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.01 (AIR= 1)
Relative vapor density (air = 1): 3.8
4.01

Density

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999)
(anhyd) 0.799 at 60 °C (liquid)
Relative density (water = 1): 0.93
0.799 at 140 °F (70% sol), 0.933 at 20 °C

Odor

ODOR OF PIPERIDINE
Weak, fishy

Odor Threshold

0.0041 mg/cu m
0.0032 mg/cu m

Melting Point

108 °F (NTP, 1992)
42 °C
23-41 °C
108 °F

UNII

ZRA5J5B2QW

Related CAS

2088-79-1 (mono-hydrochloride)
6055-52-3 (di-hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992)
0.4 [mmHg]
Vapor pressure, Pa at 50 °C: 200
1.1 mmHg at 122 °F, 3 mmHg at 140 °F

Pictograms

Irritant

Corrosive;Irritant

Other CAS

124-09-4
73398-58-0

Absorption Distribution and Excretion

.../HEXAMETHYLENE IS/ ABSORBED THROUGH THE SKIN.
Following oral administration of (14)C-labeled 1,6-diaminohexane to male rats, approx 20% of the administered dose was recovered as (14)CO2 after 72 hr. Urinary and fecal excretion accounted for 47 and 27% of the administered radioactivity, respectively. Of several tissues examined, the highest concn of residual radioactivity were found in the prostate at 24 and 72 hr post-administration.
An isocyanate generation apparatus was developed and stable isocyanate atmospheres were obtained. At a concn of 5 ug 1,6-hexamethylene diisocyanate (HD) per cu m the precision was found to be 7% (n = 5). Three volunteers were each exposed to the different concn of HI (11.9, 20.5, and 22.1 micrograms/ cu m) and three concns of isophorone diisocyanate (IPDI) (12.1, 17.7, and 50.7 micrograms/cu m), in an exposure chamber. The duration of the exposure was 2 hr. Urine and blood samples were collected, and hydrolyzed under alkaline conditions to the HI and IPDI corresponding amines, 1,6-hexamethylene diamine (HDA) and isophorone diamine (IPDA), determined as their pentafluoropropionic anhydride amides (HDA-PFPA and IPDA-PFPA). The HDA- and IPDA-PFPA derivatives were analyzed using liquid chromatography mass spectrometry with thermospray monitoring negative ions. When working up samples from the exposed persons without hydrolysis, no HDA or IPDA was seen. The average urinary excretion of the corresponding amine was 39% for HI and 27% for IPDI . An association between the estimated inhaled dose and the total excreted amount was seen. The average urinary elimination half-time for HDA was 2.5 hr and for IPDA, 2.8 hr. The hydrolysis condition giving the highest yield of HDA and IPDA in urine was found to be hydrolysis wi the 3 M sodium hydroxide during 4 hr. No HDA or IPDA could be found in hydrolyzed plasma (< ca 0.1 micrograms/l) .

Associated Chemicals

1,6-Hexanediamine dihydrochloride;6055-52-3

Wikipedia

Hexamethylenediamine
Propiverine

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

PREPARED BY REDUCING ADIPONITRILE WITH SODIUM AND ALCOHOL: SLOTTA, TSCHESCHE, BER 62, 1404 (1929). MFR: FAITH, KEYES & CLARK'S INDUSTRIAL CHEMICALS, FA LOWENHEIM, MK MORAN, EDS (WILEY INTERSCIENCE, NEW YORK, 4TH ED, 1975) PP 442-4.
1) REACTION ADIPIC ACID AND AMMONIA (CATALYTIC VAPOR-PHASE) TO YIELD ADIPONITRILE, FOLLOWED BY LIQ-PHASE CATALYTIC HYDROGENATION. 2) CHLORINATION OF BUTADIENE FOLLOWED BY REACTION WITH SODIUM CYANIDE (CUPROUS CHLORIDE CATALYST) TO 1,4-DICYANOBUTYLENE, & HYDROGENATION.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Services
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Not Known or Reasonably Ascertainable
1,6-Hexanediamine: ACTIVE
Amides, vegetable-oil, N,N'-hexanediylbis-: INACTIVE
/NYLON/ MANUFACTURING PROCESS STARTS WITH HIGH-PRESSURE SYNTHESIS OF ADIPIC ACID & HEXAMETHYLENE DIAMINE WHICH ARE HEATED...IN ABSENCE OF AIR TO FORM AMIDE LINKAGES... WATER IS REMOVED & MOLTEN NYLON (...NYLON 66) IS EXTRUDED IN RIBBON-LIKE FORM.../TO BE MELTED & FILAMENTS FORMED/. /POLYAMIDES/

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY WAS USED TO DETERMINE HEXAMETHYLENEDIAMINE IN SANITARY-CHEM STUDIES OF POLYMERS.
Gas chromatographic determination of aliphatic and alicyclic amines as perfluoro fatty acid amides using electron-capture and nitrogen-selective detection is discussed.

Stability Shelf Life

VAPORIZES READILY

Dates

Last modified: 08-15-2023
Ciesielski et al. Dynamic covalent chemistry of bisimines at the solid/liquid interface monitored by scanning tunnelling microscopy. Nature Chemistry, doi: 10.1038/nchem.2057, published online 14 September 2014 http://www.nature.com/nchem

Explore Compound Types